(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
CAS No.: 2098089-36-0
Cat. No.: VC3125855
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2098089-36-0 |
---|---|
Molecular Formula | C8H14N4O |
Molecular Weight | 182.22 g/mol |
IUPAC Name | (5-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol |
Standard InChI | InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3 |
Standard InChI Key | QVACNVOUCLGVCA-UHFFFAOYSA-N |
SMILES | CC1CN2C(=CC(=N2)CO)CN1N |
Canonical SMILES | CC1CN2C(=CC(=N2)CO)CN1N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Properties
The compound (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol contains a bicyclic heterocyclic system comprising a pyrazole ring fused with a partially saturated pyrazine ring. The pyrazolo[1,5-a]pyrazine scaffold serves as the core structure, with the 4,5,6,7-tetrahydro designation indicating that the pyrazine portion is partially reduced. The compound bears three key functional groups: a hydroxymethyl (CH₂OH) group at the 2-position of the pyrazole ring, an amino (NH₂) group at position 5, and a methyl (CH₃) group at position 6 of the tetrahydropyrazine ring .
The basic molecular framework closely resembles that of the simpler analog (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol, which has a molecular weight of 153.18 g/mol and chemical formula C₇H₁₁N₃O . With the addition of an amino group (NH₂) and a methyl group (CH₃), our target compound would have an expected molecular formula of C₈H₁₄N₄O and an approximate molecular weight of 182.23 g/mol (calculated based on atomic weights).
Structural Comparison with Related Compounds
Table 1: Comparison of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol with Structurally Related Compounds
The structural variations between these compounds highlight the importance of precise substitution patterns on the pyrazolo[1,5-a]pyrazine scaffold. The presence of the amino group at position 5 likely confers hydrogen-bonding capabilities that could significantly impact the compound's physicochemical properties and potential biological interactions .
Identification Parameters
Based on analysis of similar compounds, the target molecule would likely be characterized by:
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An InChI string format similar to those of related compounds, which would precisely define its chemical structure
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A unique InChIKey that could serve as a digital identifier for database searches
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Potential SMILES notation representing its molecular structure
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A CAS Registry Number, which would be assigned if the compound has been officially registered
The compound would likely exhibit characteristic spectroscopic profiles, including distinctive patterns in ¹H-NMR, ¹³C-NMR, and mass spectrometry that reflect its specific substitution pattern .
Chemical Properties and Reactivity
Functional Group Analysis
The compound contains three key functional groups that determine its chemical behavior:
The bicyclic pyrazolo[1,5-a]pyrazine core contains multiple nitrogen atoms that can function as hydrogen bond acceptors, while the partially saturated nature of the tetrahydropyrazine ring introduces conformational flexibility to the molecule .
Anticipated Physicochemical Properties
Table 2: Estimated Physicochemical Properties of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
These properties suggest that the compound would have moderate water solubility and good solubility in organic solvents, characteristics that are important considerations for pharmaceutical applications .
Synthetic Approaches and Production Methods
Key Synthetic Challenges
The synthesis of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol presents several challenges:
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Regioselectivity: Achieving selective functionalization at specific positions of the bicyclic system requires careful control of reaction conditions and may necessitate the use of protecting groups.
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Stereochemistry: If stereogenic centers are present (particularly at positions 5 and 6), controlling the stereochemical outcome would be essential for producing the desired isomer.
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Functional Group Compatibility: The presence of multiple reactive functional groups (amino, hydroxymethyl) may lead to competing reactions, necessitating appropriate protection strategies during the synthesis .
Analytical Considerations and Characterization
Spectroscopic Fingerprints
For the identification and characterization of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol, several spectroscopic techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for the methyl group (singlet, δ ~2.0-2.5 ppm), hydroxymethyl protons (singlet or doublet, δ ~4.5-5.0 ppm), and various methylene protons of the tetrahydropyrazine ring (multiplets, δ ~2.0-4.0 ppm).
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¹³C-NMR would reveal the carbon framework, including distinctive signals for the pyrazole carbons, methyl carbon, hydroxymethyl carbon, and methylene carbons of the tetrahydropyrazine ring .
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Mass Spectrometry:
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Infrared Spectroscopy:
Chromatographic Analysis
For purification and analysis, the compound would likely be amenable to standard chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns with appropriate mobile phase systems (e.g., water/acetonitrile gradients with acid modifiers) would be suitable for analysis and purification.
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The presence of both polar functional groups (amino, hydroxymethyl) and the more lipophilic heterocyclic core would influence retention behavior .
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Thin-Layer Chromatography (TLC):
Research Significance and Future Directions
Future Research Directions
Several promising avenues for further research include:
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Comprehensive Synthetic Route Development: Establishing efficient and scalable methods for the preparation of the target compound and analogs with varying substitution patterns.
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Detailed Physicochemical Characterization: Experimental determination of key properties including solubility profiles, pKa values, and conformational preferences.
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Biological Activity Screening: Evaluation of the compound against various biological targets to identify potential activities that could guide further development.
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Derivatization Studies: Exploration of chemical modifications that could enhance properties or biological activities, such as prodrug formation via the hydroxymethyl group or conjugation through the amino functionality .
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